molecular formula C26H18N2O B1580792 2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole CAS No. 2043-06-3

2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole

Cat. No. B1580792
CAS RN: 2043-06-3
M. Wt: 374.4 g/mol
InChI Key: IVVYVRLKDGGUEL-UHFFFAOYSA-N
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Description

2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole is a compound of immense biomedical significance and manifests extensive applications in pharmaceutical drug development and the exploration of diverse ailments . This compound could help identify and improve precise drug targets or diseases, driving major advances in biomedicine .


Molecular Structure Analysis

The molecular structure of 2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole is characterized by a spine or herringbone-like array of molecules . Its bent molecular shape enforces an upright disposition of the molecular long axes against the ab-plane that parallels the crystal faces of the flake-like crystals .


Physical And Chemical Properties Analysis

2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole has a molecular weight of 373.446 Da . It has a density of 1.1±0.1 g/cm³, a boiling point of 592.4±58.0 °C at 760 mmHg, and a flash point of 259.6±28.2 °C . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Optoelectronics

  • Summary of Application : “2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole” and its derivatives have been studied for their size-dependent optical properties . These properties are important for the design and fabrication of optoelectronic devices .
  • Methods of Application : The compound is prepared into nanocrystals via a modified miniemulsion technique . The optical properties of these nanocrystals are then studied .

Organic Semiconductors

  • Summary of Application : “2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole” is used in the field of organic semiconductors . It’s used in the development of organic light-emitting field-effect transistors .
  • Results : The results or outcomes of this application are not specified in the sources I found .

Fluorescent Biological Labeling and Bioimaging

  • Summary of Application : Organic nanocrystals, such as “2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole”, can be used for fluorescent biological labeling and bioimaging . This involves using the compound to label and image cells and other biological structures .
  • Methods of Application : The compound is prepared into nanocrystals, which are then attached to biomolecule-anchoring proteins and ligands to target cells . The fluorescence of the nanocrystals can then be used to image the cells .
  • Results : The results of this application are not specified in the sources I found .

Organic Transistor Materials

  • Summary of Application : “2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole” is used in the development of organic transistor materials . These materials are used in the fabrication of organic field-effect transistors .
  • Results : The results or outcomes of this application are not specified in the sources I found .

Surface and Quantum Effects in Nanocrystals

  • Summary of Application : “2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole” is used to study the size-dependent optical properties based on surface and quantum effects in nanocrystals . This research can stimulate novel nanoscience studies .
  • Methods of Application : The compound is prepared into nanocrystals, and its optical properties are investigated . The size-dependent spectroscopic behavior of organic molecular nanoparticles/nanocrystals provides considerable versatility and flexibility in the design and fabrication of optoelectronic devices .

Organic Transistor (OFET) Materials

  • Summary of Application : “2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole” is used in the development of organic transistor (OFET) materials . These materials are used in the fabrication of p-Type organic semiconductors .
  • Results : The results or outcomes of this application are not specified in the sources I found .

Safety And Hazards

For safety, avoid breathing mist, gas, or vapours of 2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

2,5-bis(4-phenylphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-27-28-26(29-25)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVYVRLKDGGUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174374
Record name 2,5-Bis((1,1'-biphenyl)-4-yl)-1,3,4-oxadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole

CAS RN

2043-06-3
Record name 2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole
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Record name 2,5-Bis((1,1'-biphenyl)-4-yl)-1,3,4-oxadiazole
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Record name 2043-06-3
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Record name 2,5-Bis((1,1'-biphenyl)-4-yl)-1,3,4-oxadiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-bis([1,1'-biphenyl]-4-yl)-1,3,4-oxadiazole
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.407
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Record name 2,5-BIS((1,1'-BIPHENYL)-4-YL)-1,3,4-OXADIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A Kudelko, M Wroblowska, T Jarosz… - … : Online Journal of …, 2015 - pdfs.semanticscholar.org
New symmetrically substituted derivatives of 2, 5-bis (4-arylphenyl)-1, 3, 4-oxadiazole were prepared from 2, 5-bis (4-bromophenyl)-1, 3, 4-oxadiazole and various thiophene-, furan-, …
Number of citations: 8 pdfs.semanticscholar.org
J Chrobak, M Olesiejuk, A Kudelko, M Szmatola - Przemysl Chemiczny, 2019 - cheric.org
Five cross-coupling reactions (named Suzuki, Kumada, Negishi, Stifle and Hiyama) were compared in a synthesis of (I, R= Br) with organometallic compd. to give (I, R= Ph). The …
Number of citations: 0 www.cheric.org
H Suzuki, S Hoshino, CH Yuan, M Fujiki, S Toyoda… - Thin Solid Films, 1998 - Elsevier
We report the electroluminescent (EL) characteristics of a new class of polymeric material, polysilanes, which were employed in light-emitting diodes (LEDs) as an emissive material. In …
Number of citations: 64 www.sciencedirect.com
H Suzuki, S Hoshino, CH Yuan, M Fujiki… - IEEE journal of …, 1998 - ieeexplore.ieee.org
We report the basic device characteristics of light-emitting diodes (LEDs) based on linear silicon-backbone polymers, polysilanes, with a view to the possibility of employing them as an …
Number of citations: 53 ieeexplore.ieee.org
YD Park, JJ Kim, HA Chung, DH Kweon, SD Cho… - …, 2003 - thieme-connect.com
Symmetric and unsymmetric 1, 3, 4-oxadiazoles were synthesized in situ from hydrazine hydrate and the corresponding 2-acyl-4, 5-dichloropyridazin-3-ones as acylating agents in …
Number of citations: 41 www.thieme-connect.com
V Kumar - 2021 - researchspace.auckland.ac.nz
Today humanity is largely dependent on carbon-based products to meet the never-ending needs in our day-to-day lives, such as rubber, plastics etc. Even though carbon is not the most …
Number of citations: 1 researchspace.auckland.ac.nz
AL Rusanov, NM Belomoina - Polymer Science Series C, 2009 - Springer
Recent achievements in the synthesis of polyethers based on bisphenols containing various heterocyclic (azole, benzazole, azine, benzazine, imide) and high-condensed groups are …
Number of citations: 4 link.springer.com
MA Finlayson - 2001 - dspace.mit.edu
Ëpatial-phase-locked electron-beam lithography (ËPLEBL) promises significant improvement in the pattern fidelity and placement accuracy of electron-beam lithography by the …
Number of citations: 3 dspace.mit.edu
J Jasny, B Nickel, P Borowicz - JOSA B, 2004 - opg.optica.org
A new method for determination of the refractive index of any transparent solvent or glass was developed and tested for use at temperatures of 133–293 K in the ultraviolet and visible …
Number of citations: 29 opg.optica.org
M Hamel, GHV Bertrand, F Carrel… - … on Advancements in …, 2015 - ieeexplore.ieee.org
Recent developments of plastic scintillators are reviewed, from January 2000 to June 2015. All examples are distributed into the main application, ie how the plastic scintillator was …
Number of citations: 4 ieeexplore.ieee.org

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